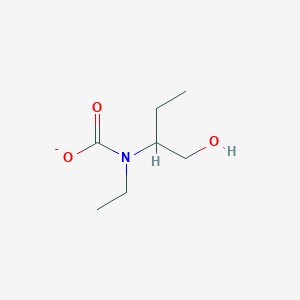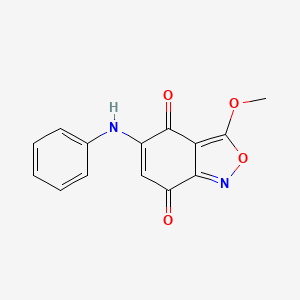
1-(1-Methylnaphthalen-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methylnaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C13H12O. It is also known by other names such as 1-Acetonaphthalene and 1-Naphthyl methyl ketone. This compound is characterized by a naphthalene ring substituted with a methyl group and an ethanone group. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Methylnaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve refluxing the reactants in an anhydrous solvent like dichloromethane or carbon disulfide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The crude product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
1-(1-Methylnaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of 1-(1-Methylnaphthalen-2-yl)ethanoic acid.
Reduction: Formation of 1-(1-Methylnaphthalen-2-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
1-(1-Methylnaphthalen-2-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1-(1-Methylnaphthalen-2-yl)ethan-1-one depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
1-Acetylnaphthalene: Similar structure but lacks the methyl group on the naphthalene ring.
2-Acetylnaphthalene: The acetyl group is attached to the second position of the naphthalene ring.
1-(2-Methylnaphthalen-1-yl)ethan-1-one: Similar structure but with different substitution positions.
Uniqueness
1-(1-Methylnaphthalen-2-yl)ethan-1-one is unique due to its specific substitution pattern, which influences its reactivity and applications
特性
CAS番号 |
54266-32-9 |
|---|---|
分子式 |
C13H12O |
分子量 |
184.23 g/mol |
IUPAC名 |
1-(1-methylnaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O/c1-9-12(10(2)14)8-7-11-5-3-4-6-13(9)11/h3-8H,1-2H3 |
InChIキー |
PWICHOBKBSHQQT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=CC=CC=C12)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


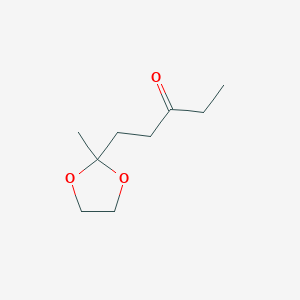
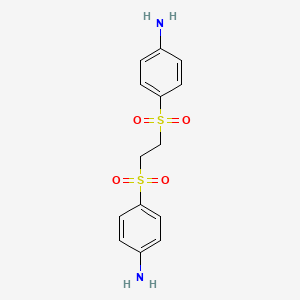
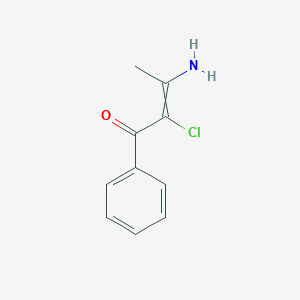
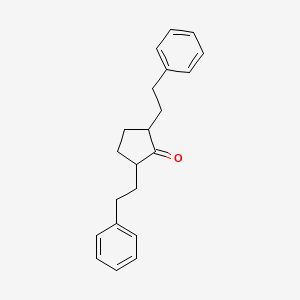
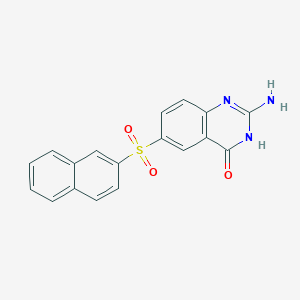


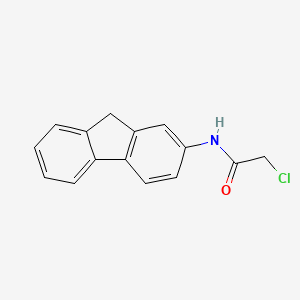
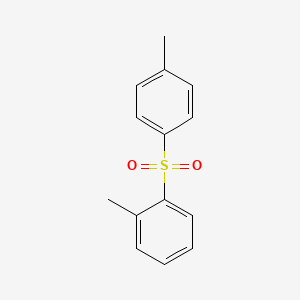
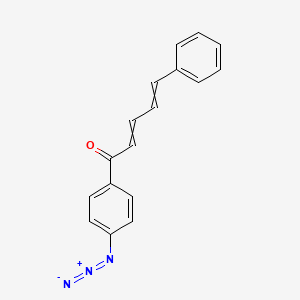

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
